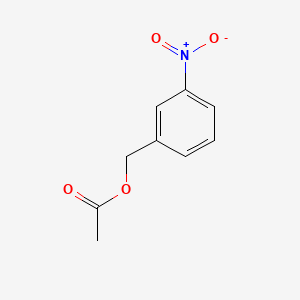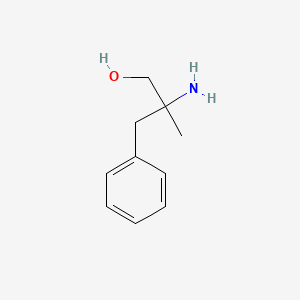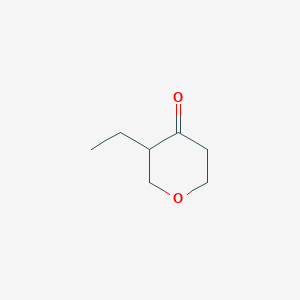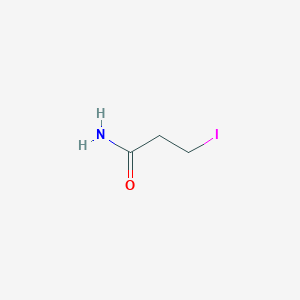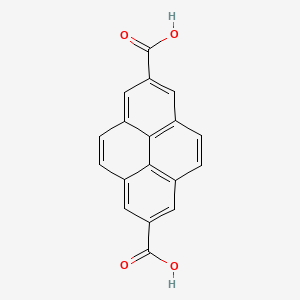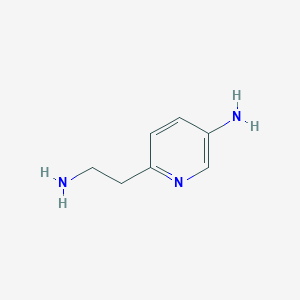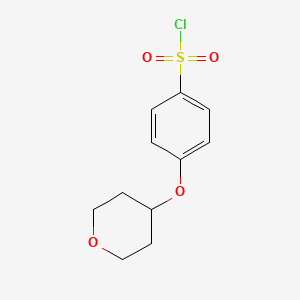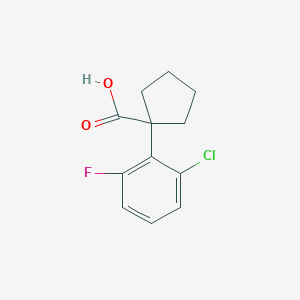
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C12H12ClFO2 and a molecular weight of 242.67 g/mol . This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, with a 2-chloro-6-fluorophenyl substituent on the cyclopentane ring . It is used in various research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzene with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid can be compared with similar compounds such as:
1-(2-Chloro-6-Fluorophenyl)Cyclopentane-1-Carboxylic Acid: This compound has a similar structure but may exhibit different reactivity and applications.
1-(2-Chloro-6-Fluorophenyl)-1-Cyclopentanecarboxylic Acid: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it valuable for targeted research applications.
Propriétés
Numéro CAS |
214263-03-3 |
|---|---|
Formule moléculaire |
C12H11ClFO2- |
Poids moléculaire |
241.66 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)/p-1 |
Clé InChI |
XFWCGCJZUQAJGP-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O |
SMILES canonique |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


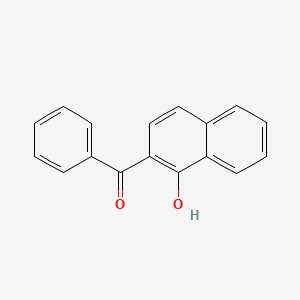
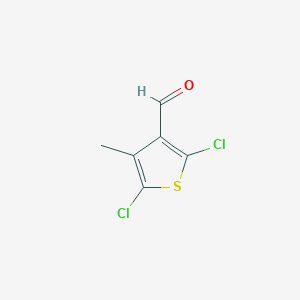
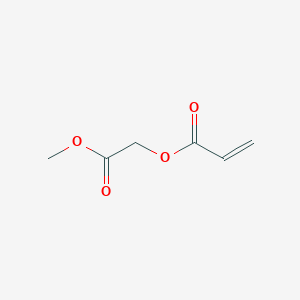
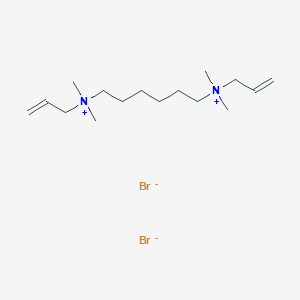
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)
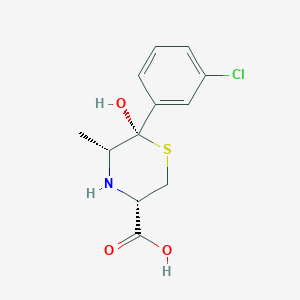
![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)
